喹啉-5-甲酰胺

描述

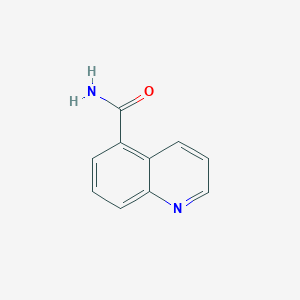

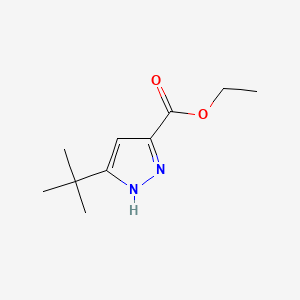

Quinoline-5-carboxamide is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinoline-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自身免疫性疾病治疗

- 与喹啉-5-甲酰胺相关的喹啉-3-甲酰胺在治疗自身免疫性疾病方面显示出前景。一项研究确定人 S100A9 是通过与喹啉-3-甲酰胺结合来治疗自身免疫性疾病的新靶点,突出了它们在免疫调节中的潜力 (Björk 等人,2009)。

放射性配体研究

- 喹啉-2-甲酰胺衍生物已被评估为外周苯二氮卓受体可视化的潜在放射性配体。这些化合物对于开发正电子发射断层扫描 (PET) 的新显像剂至关重要 (Matarrese 等人,2001)。

癌症治疗

- 与喹啉-5-甲酰胺相关的喹啉-8-甲酰胺已被合成作为酶聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,这在癌症治疗中具有重要意义 (Lord 等人,2009)。

- 新型 8-取代喹啉-2-甲酰胺被合成为碳酸酐酶抑制剂,显示出在癌症治疗中的潜力 (Thacker 等人,2019)。

免疫调节

- 喹啉-3-甲酰胺已显示出逆转小鼠肝纤维化模型中已建立的纤维化的能力,突出了它们的免疫调节潜力 (Fransén Pettersson 等人,2018)。

酶抑制

- N-(1-苄基哌啶-4-基)喹啉-4-甲酰胺衍生物被设计为潜在的乙酰胆碱酯酶抑制剂,与治疗神经退行性疾病相关 (Pashaei 等人,2021)。

缓蚀

- 甲酰胺衍生物已被研究为新型缓蚀剂,这是材料科学中的一种应用 (Erami 等人,2019)。

荧光衍生物

- 喹啉荧光衍生物的合成,例如 N-[N-(6-氨基己基)-5-二甲氨基-1-萘磺酰胺]-8-(N-甲基-N-2-炔丙基)氨基甲基喹啉-5-甲酰胺,用于化学应用已得到报道 (Gracheva 等人,1982)。

抗炎和镇痛活性

- 一些源自 2-苯基喹啉的新型甲酰胺显示出显着的抗炎和镇痛活性 (Khalifa 等人,2017)。

作用机制

Target of Action

Quinoline-5-carboxamide primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

Quinoline-5-carboxamide derivatives interact with their targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death . Additionally, these compounds have shown inhibitory activity against Pim-1 kinase .

Biochemical Pathways

The interaction of Quinoline-5-carboxamide with its targets affects several biochemical pathways. The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 trigger the apoptotic process , leading to cell death . The inhibition of Pim-1 kinase also plays a role in this process .

Result of Action

The molecular and cellular effects of Quinoline-5-carboxamide’s action are primarily seen in its anti-proliferative activities. It has shown good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The induction of apoptosis and the inhibition of Pim-1 kinase contribute to these anti-proliferative effects .

安全和危害

未来方向

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. They have been harnessed via expeditious synthetic approaches and have shown tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

生化分析

Biochemical Properties

Quinoline-5-carboxamide derivatives have been analyzed for their potential as anticancer agents . They interact with proteins such as Pim-1 kinase , which are the main regulators of cell survival and proliferation .

Cellular Effects

Quinoline-5-carboxamide derivatives have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . They induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Molecular Mechanism

The molecular mechanism of Quinoline-5-carboxamide involves inhibitory activity on Pim-1 kinase . The compound 3e was found to be the most active with the percentage of inhibition 82.27% and IC50 equals 0.11 when compared to SGI-1776 as a reference standard .

Temporal Effects in Laboratory Settings

It is known that the compound is a polymorphic compound, with three different crystalline forms that can be obtained by modifying the reaction conditions .

属性

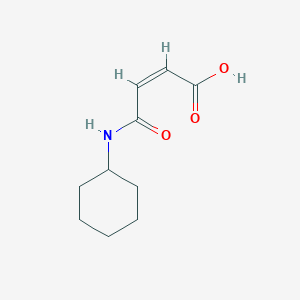

IUPAC Name |

quinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJFZLHEGJWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175533-32-1 | |

| Record name | 5-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175533-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

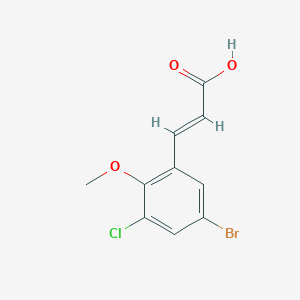

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)